Product packaging for HAEGTFT acetate(926018-95-3 free base)(Cat. No.:)

HAEGTFT acetate(926018-95-3 free base)

Cat. No.: B10825564
M. Wt: 821.8 g/mol
InChI Key: IOGUQTQPKUEFLH-FXWHAICVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Physiological Significance of Glucagon-Like Peptide-1 (GLP-1) in Metabolic Regulation

GLP-1 is a key player in metabolic regulation, exerting its effects through various mechanisms. frontiersin.org One of its primary functions is to stimulate the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner, meaning it primarily acts when blood sugar levels are elevated. biorxiv.orgwikipedia.org This characteristic makes GLP-1 and its mimetics attractive for the treatment of type 2 diabetes, as it reduces the risk of hypoglycemia. wikipedia.org

Beyond its insulinotropic effects, GLP-1 also suppresses the secretion of glucagon (B607659), a hormone that raises blood glucose levels. nih.govwikipedia.org Furthermore, it slows down gastric emptying, which helps to control post-meal blood sugar spikes and contributes to a feeling of fullness. nih.govwikipedia.org In the central nervous system, GLP-1 acts on the hypothalamus to reduce appetite and food intake, which can lead to weight loss. frontiersin.orgnih.gov Research has also pointed to the protective effects of GLP-1 on various tissues, including the cardiovascular and nervous systems. nih.govnih.gov

Structural and Functional Domains of GLP-1

The 30- or 31-amino-acid-long active GLP-1 peptide has distinct structural and functional domains that are critical for its biological activity. wikipedia.org The peptide generally adopts a helical conformation, particularly in the presence of its receptor. frontiersin.org Structurally, GLP-1 is often described as having two main helical regions. wikipedia.org

Functionally, the molecule can be divided into two key domains:

The N-terminal domain: This region, particularly the first few amino acids, is crucial for the activation of the GLP-1 receptor (GLP-1R). nih.gov The interaction of the N-terminus with the transmembrane domain of the receptor is thought to trigger the conformational changes that lead to intracellular signaling. nih.gov

The C-terminal domain: This part of the peptide is primarily responsible for binding to the extracellular domain of the GLP-1R, which is the initial step in the ligand-receptor interaction. nih.govnih.gov

This two-domain interaction model highlights the importance of the entire peptide structure for both high-affinity binding and potent receptor activation. researchgate.net

Identification and Biological Relevance of HAEGTFT as the N-terminal 1-7 Residues of GLP-1

The peptide sequence HAEGTFT corresponds to the amino acids Histidine-Alanine-Glutamic acid-Glycine-Threonine-Phenylalanine-Threonine. This sequence represents the first seven amino acids (residues 7-13) of the active forms of GLP-1, namely GLP-1(7-36)amide and GLP-1(7-37). wikipedia.org The N-terminal histidine at position 7 is known to be essential for the insulin-releasing activity of GLP-1. nih.govnih.gov

Research, including alanine-scanning studies, has pinpointed specific residues in the N-terminal region that are critical for receptor binding and activation. nih.govresearchgate.net These studies have shown that substitutions at positions such as His7, Gly10, Phe12, and Thr13 can significantly reduce the peptide's potency. mdpi.comnih.gov Since the HAEGTFT fragment contains several of these key residues, it is of significant interest for understanding the minimal structural requirements for GLP-1R activation. While the isolated HAEGTFT fragment itself is not expected to be a potent agonist due to the lack of the C-terminal binding domain, its study provides valuable insights into the initial steps of receptor engagement. caymanchem.com

Current Landscape of GLP-1 Receptor Agonists and Peptidomimetics in Research

The therapeutic potential of GLP-1 has led to the development of a range of GLP-1 receptor agonists (GLP-1RAs) and peptidomimetics. nih.gov Native GLP-1 has a very short half-life in the body, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.org Therefore, a major focus of research has been to create longer-acting analogues.

Current research in this area includes:

Injectable GLP-1RAs: These form the majority of currently approved treatments and include drugs like liraglutide (B1674861) and semaglutide. nih.govyoutube.com They have been modified to resist DPP-4 degradation and have a prolonged duration of action. nih.gov

Oral GLP-1RAs: The development of orally available GLP-1RAs represents a significant advancement, offering a more convenient administration route. mdpi.com

Dual and Multi-Agonists: Researchers are exploring molecules that can activate the GLP-1R along with other receptors, such as the glucagon receptor or the glucose-dependent insulinotropic polypeptide (GIP) receptor. nih.gov These co-agonists may offer enhanced efficacy for weight loss and glycemic control.

Small-Molecule Agonists: Non-peptidic small molecules that can activate the GLP-1R are also under investigation. mdpi.com These could potentially be developed as oral medications with different pharmacokinetic profiles compared to peptide-based drugs.

Targeted Delivery and Novel Formulations: Efforts are ongoing to develop new delivery systems and formulations to improve the bioavailability and therapeutic profile of GLP-1-based therapies. diabetes.org

The table below provides a brief overview of some GLP-1 receptor agonists in research and clinical use.

Agonist TypeExample(s)Key Characteristics
Short-Acting GLP-1RA ExenatideRequires more frequent injections.
Long-Acting GLP-1RA Liraglutide, Semaglutide, DulaglutideModified for extended half-life, allowing for once-daily or once-weekly injections. nih.govnih.gov
Oral GLP-1RA Semaglutide (oral formulation)A peptide-based agonist formulated for oral absorption. mdpi.com
Dual GLP-1/GIP Receptor Agonist TirzepatideActivates both GLP-1 and GIP receptors, showing significant efficacy in clinical trials. nih.gov
Small-Molecule GLP-1RA Orforglipron (investigational)A non-peptide molecule designed for oral administration. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H51N9O14 B10825564 HAEGTFT acetate(926018-95-3 free base)

Properties

Molecular Formula

C35H51N9O14

Molecular Weight

821.8 g/mol

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H47N9O12.C2H4O2/c1-16(38-29(49)21(34)12-20-13-35-15-37-20)28(48)39-22(9-10-25(46)47)30(50)36-14-24(45)41-26(17(2)43)32(52)40-23(11-19-7-5-4-6-8-19)31(51)42-27(18(3)44)33(53)54;1-2(3)4/h4-8,13,15-18,21-23,26-27,43-44H,9-12,14,34H2,1-3H3,(H,35,37)(H,36,50)(H,38,49)(H,39,48)(H,40,52)(H,41,45)(H,42,51)(H,46,47)(H,53,54);1H3,(H,3,4)/t16-,17+,18+,21-,22-,23-,26-,27-;/m0./s1

InChI Key

IOGUQTQPKUEFLH-FXWHAICVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Analytical Characterization of Haegtft Peptides

Strategies for the Chemical Synthesis of HAEGTFT and its Analogs

The primary method for chemically synthesizing peptides like HAEGTFT is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide chemistry by allowing for the efficient and controlled assembly of amino acid chains. googleapis.comlabclinics.com

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin. labclinics.commolnova.com The most common strategy for synthesizing HAEGTFT is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The synthesis begins by anchoring the C-terminal amino acid, Threonine (Thr), to a suitable resin, such as a Wang or Rink Amide resin. medchemexpress.com The process then follows a repeated cycle for each subsequent amino acid in the sequence (Phe, Thr, Gly, Glu, Ala, His):

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). medchemexpress.com

Washing: The resin is thoroughly washed with solvents to remove the excess deprotection reagent and by-products. molnova.com

Coupling: The next N-α-Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. Common activating agents include combinations like HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / 1-Hydroxybenzotriazole) with a base such as DIEA (N,N-Diisopropylethylamine). medchemexpress.com

Washing: Another series of washes removes excess reagents and soluble by-products, leaving the elongated, protected peptide attached to the resin. molnova.com

This cycle is repeated until the full HAEGTFT sequence is assembled. It is crucial to use amino acids with appropriate side-chain protecting groups to prevent unwanted side reactions. For HAEGTFT, this includes protecting the side chains of Histidine (e.g., with a Trityl group, Trt), Glutamic Acid (e.g., with a t-Butyl group, OtBu), and Threonine (e.g., with a t-Butyl group, tBu). khanacademy.orgtechnologynetworks.com

Table 1: Stepwise Assembly of HAEGTFT via Fmoc-SPPS

StepAmino Acid to CoupleSide-Chain ProtectionDescription
1Fmoc-Thr(tBu)-OHt-Butyl (tBu)Anchoring the first amino acid to the resin.
2Fmoc-Phe-OHNoneCoupling to the deprotected N-terminus of Threonine.
3Fmoc-Thr(tBu)-OHt-Butyl (tBu)Coupling to the deprotected N-terminus of Phenylalanine.
4Fmoc-Gly-OHNoneCoupling to the deprotected N-terminus of Threonine.
5Fmoc-Glu(OtBu)-OHt-Butyl (OtBu)Coupling to the deprotected N-terminus of Glycine.
6Fmoc-Ala-OHNoneCoupling to the deprotected N-terminus of Glutamic Acid.
7Fmoc-His(Trt)-OHTrityl (Trt)Coupling the final amino acid to the N-terminus of Alanine (B10760859).

Once the synthesis is complete, the peptide must be cleaved from the solid support and its side-chain protecting groups removed. This is typically achieved in a single step by treating the peptidyl-resin with a strong acid cocktail. google.com A common cleavage reagent is a high concentration of Trifluoroacetic Acid (TFA), often mixed with "scavengers" like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to capture the reactive carbocations released from the protecting groups. google.comgoogle.com

This process yields the crude peptide as a TFA salt (HAEGTFT-TFA). However, for many biological applications, TFA can be undesirable as it may interfere with cell-based assays. nih.gov Therefore, a counterion exchange is performed to replace the trifluoroacetate (B77799) anion with a more biocompatible one, such as acetate (B1210297). googleapis.comlubio.ch

Several methods exist for this exchange:

Ion-Exchange Chromatography: The peptide solution is passed through an ion-exchange column pre-equilibrated with an acetate buffer. The peptide binds to the column, and after washing away the TFA, it is eluted with a solution containing acetic acid, yielding the acetate salt. lubio.chwikipedia.org

Reversed-Phase HPLC: The peptide can be purified on an RP-HPLC system using a mobile phase containing acetic acid instead of TFA. google.com

Lyophilization: The peptide is dissolved in a dilute solution of acetic acid and water and then lyophilized (freeze-dried). This process is often repeated multiple times to ensure the complete removal of the more volatile TFA. google.com

The final product is HAEGTFT acetate, a stable salt ready for characterization and use.

Chromatographic and Spectroscopic Methods for Structural Elucidation and Quality Assessment

To ensure the synthesized peptide has the correct structure and is sufficiently pure, a combination of chromatographic and spectroscopic techniques is employed. medchemexpress.com Commercial suppliers of HAEGTFT often provide certificates of analysis confirming purity levels of over 98% by HPLC and structural consistency by NMR or Mass Spectrometry. molnova.commolnova.cn

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of the crude peptide and the assessment of its final purity. biocat.comchemenu.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptides like HAEGTFT. medchemexpress.comchemenu.com

In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (typically a C8 or C18 silica-based column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. khanacademy.orgmedchemexpress.com A gradient elution is performed, where the concentration of the organic solvent is gradually increased, causing more hydrophobic molecules to elute later. khanacademy.org The eluting peptide is detected by its UV absorbance, typically at 214-220 nm (the peptide bond) and 280 nm (aromatic side chains like Phenylalanine).

The purity of the HAEGTFT acetate is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A single, sharp peak is indicative of a highly pure sample. molnova.com

Table 2: Illustrative RP-HPLC Parameters for HAEGTFT Analysis

ParameterTypical Value/ConditionPurpose
Column C18, 3-5 µm particle size, 100-300 Å pore sizeProvides a nonpolar stationary phase for hydrophobic interaction.
Mobile Phase A 0.1% Acetic Acid or 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Acetic Acid or 0.1% TFA in AcetonitrileOrganic component for eluting the peptide.
Gradient 5% to 60% B over 20-30 minutesGradually increases hydrophobicity to elute the peptide and impurities.
Flow Rate ~1.0 mL/min (analytical)Controls the speed of the separation.
Detection UV at 214 nm and 280 nmDetects peptide bonds and aromatic residues.
Column Temp. 25-40 °CEnsures reproducible retention times.

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity of a synthesized peptide by precisely measuring its molecular mass. molnova.comresearchgate.net For HAEGTFT, MS verifies that the correct amino acids have been linked in the proper sequence.

The most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). molnova.compharmacompass.com

ESI-MS: The peptide solution is sprayed into the mass spectrometer, generating multiply charged ions. This is particularly useful for analyzing larger biomolecules and is often coupled directly with HPLC (LC-MS). molnova.com

MALDI-TOF MS: The peptide is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, which then travels through a time-of-flight (TOF) analyzer. pharmacompass.com

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of HAEGTFT. molnova.com The theoretical mass is calculated by summing the monoisotopic masses of its constituent amino acids and subtracting the mass of water for each peptide bond formed. biosynth.com

Further confirmation can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides information about the amino acid sequence, confirming the peptide's identity. google.com

Table 3: Theoretical Molecular Mass Calculation for HAEGTFT (Free Base)

Amino AcidFormulaMonoisotopic Mass (Da)
Histidine (His)C6H9N3O2155.0695
Alanine (Ala)C3H7NO289.0477
Glutamic Acid (Glu)C5H9NO4147.0532
Glycine (Gly)C2H5NO275.0320
Threonine (Thr)C4H9NO3119.0582
Phenylalanine (Phe)C9H11NO2165.0789
Threonine (Thr)C4H9NO3119.0582
Sum of Residues 869.3977
Water Molecules (6) H2O18.0106 (x6) = 108.0636
Theoretical Mass C33H47N9O12 761.3341

Molecular Interactions and Receptor Pharmacology of Haegtft Peptides

Investigation of HAEGTFT Binding Affinity and Selectivity for the GLP-1 Receptor (GLP-1R)

The initial and critical step in the action of any GLP-1R agonist is its binding to the receptor. The N-terminal region of GLP-1, which includes the HAEGTFT sequence, is known to be a primary determinant of receptor affinity and activation.

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is competed with unlabeled ligands to determine their inhibitory constant (Ki) or dissociation constant (Kd), which are measures of binding affinity.

While direct binding affinity data specifically for the HAEGTFT fragment is limited in publicly available literature, studies on N-terminally truncated or modified GLP-1 analogs provide significant insights. For instance, the deletion of the first residue, Histidine (His7), results in a significant reduction in binding affinity, with the resulting peptide, GLP-1(8-36), showing a Kd of 33 nM compared to 0.3 nM for the full-length GLP-1 nih.gov. This highlights the critical role of the N-terminal amino acid in anchoring the peptide to the receptor. Further truncation to GLP-1(9-36) leads to a peptide with over 100-fold lower binding affinity compared to the intact peptide uq.edu.au.

Table 1: Illustrative Binding Affinities of GLP-1 Analogs for the GLP-1 Receptor This table presents representative data for GLP-1 and its truncated analogs to infer the importance of the N-terminal region. Specific data for HAEGTFT is not available.

Compound Modification Binding Affinity (Kd) Fold Change vs. GLP-1
GLP-1(7-36) Full-length peptide ~0.3 nM -
GLP-1(8-36) Deletion of His7 ~33 nM nih.gov ~110-fold decrease
GLP-1(9-36) Deletion of His7-Ala8 >100-fold lower than GLP-1 uq.edu.au >100-fold decrease

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of ligand-receptor interactions in real-time, providing data on both the association (on-rate) and dissociation (off-rate) of the binding event. This level of detail allows for a more nuanced understanding of the binding mechanism beyond simple affinity measurements.

Currently, there is a lack of specific published studies that have utilized SPR to analyze the kinetic binding parameters of the HAEGTFT acetate (B1210297) peptide with the GLP-1R. Such studies would be invaluable in determining how the N-terminal fragment itself associates with and dissociates from the receptor, providing a deeper understanding of the initial docking process that leads to receptor activation.

Cellular Signaling Pathways Activated by HAEGTFT

Upon binding to the GLP-1R, a cascade of intracellular signaling events is initiated. The GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and subsequent downstream pathways.

The canonical signaling pathway for the GLP-1R involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). ahajournals.org cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate many of the physiological effects of GLP-1.

The ability of a ligand to activate this pathway is typically quantified by its half-maximal effective concentration (EC50) in a cAMP accumulation assay. Studies on ultra-short GLP-1 receptor agonists that include the HAEGTFT sequence have demonstrated potent cAMP signaling. For example, an 11-mer peptide containing the HAEGTFT sequence showed significant agonist potency mdpi.com. Alanine-scanning studies of this 11-mer revealed that substitutions at His1, Gly4, Phe6, and Thr7 led to decreased potency in cAMP assays, with EC50 values increasing by more than 10-fold to over 10,000-fold nih.gov. This indicates that the specific amino acid sequence of HAEGTFT is critical for efficient activation of adenylyl cyclase.

Table 2: Representative cAMP Activation Data for GLP-1 Analogs This table includes data for longer GLP-1 analogs to illustrate the impact of N-terminal modifications on cAMP signaling. Specific EC50 data for the HAEGTFT fragment is not available.

Compound Modification cAMP EC50 (nM)
GLP-1(7-36) Full-length peptide ~0.08 nih.gov
Taspoglutide [Aib8,35]GLP-1(7-36) ~0.06 nih.gov
Hexafluoroleucine-substituted analog [Hfl9]GLP-1(7-36) ~2.0 acs.org

Beyond the primary cAMP/PKA pathway, GLP-1R activation can also lead to the engagement of other important intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. nih.govthno.org These pathways are crucial for cellular processes such as growth, proliferation, and survival.

Activation of the GLP-1R has been shown to stimulate the PI3K/Akt signaling axis, which is a major pathway regulating the expression of various downstream targets. researchgate.net Similarly, GLP-1R signaling can induce the phosphorylation and activation of ERK1/2, a key component of the MAPK pathway. While the activation of these pathways by full-length GLP-1 and its therapeutic analogs is well-documented, specific studies investigating the ability of the HAEGTFT fragment alone to trigger these downstream signaling events are not currently available. Research in this area would be critical to determine if the N-terminal fragment is sufficient to induce the full spectrum of GLP-1R-mediated intracellular signaling.

Structure-Activity Relationship (SAR) Studies of the HAEGTFT Sequence

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For the HAEGTFT peptide, SAR studies have focused on elucidating the role of each amino acid in receptor binding and activation.

Systematic substitutions of the amino acids within the N-terminal region of GLP-1 have provided a detailed map of their importance. As mentioned previously, alanine (B10760859) scanning mutagenesis has been a key tool. In a study focusing on an 11-mer GLP-1 analog, the following observations were made regarding the residues within the HAEGTFT sequence:

Histidine (His1): Replacement with alanine resulted in a significant decrease in agonist potency, indicating its critical role. mdpi.com However, another study found that substitution with Aib (α-aminoisobutyric acid) only led to a less than 10-fold decrease in potency, suggesting that while important, some modifications can be tolerated mdpi.com.

Alanine (Ala2): This position is the cleavage site for the enzyme dipeptidyl peptidase-4 (DPP-IV). Modifications at this site are a common strategy to develop long-acting GLP-1 analogs.

Glutamic Acid (Glu3): Replacement with Aib or alanine resulted in a moderate decrease in potency (7- and 14-fold, respectively) mdpi.com.

Glycine (Gly4): Substitution with Aib led to a greater than 100-fold decrease in potency, highlighting its importance for maintaining the proper conformation for receptor interaction mdpi.com.

Threonine (Thr5): Substitution with Aib resulted in a less than 100-fold decrease in potency mdpi.com.

Phenylalanine (Phe6): Replacement with Aib caused a significant decrease in potency of over 100-fold mdpi.com.

Threonine (Thr7): Similar to Phe6, substitution with Aib resulted in a greater than 100-fold decrease in potency mdpi.com.

These findings collectively demonstrate that the specific sequence of HAEGTFT is finely tuned for optimal interaction with the GLP-1R, and even minor alterations can have a dramatic impact on its biological activity.

Table 3: Summary of Key Amino Acids and their Roles

Amino Acid Position in GLP-1 Role in Receptor Interaction
Histidine 7 Crucial for both receptor binding and activation. The imidazole ring plays a special role nih.gov.
Alanine 8 Primary cleavage site for DPP-IV.
Glutamic Acid 9 Conserved negatively charged residue important for interaction.
Glycine 10 Important for receptor activation uq.edu.au.
Threonine 11 Contributes to receptor binding.
Phenylalanine 12 Important for receptor binding acs.org.
Threonine 13 Important for receptor binding acs.org.

Alanine Scanning Mutagenesis and Rational Design Approaches

Alanine scanning mutagenesis is a widely used technique to identify key amino acid residues within a peptide that are critical for its biological activity. proteogenix.sciencegenscript.comcreative-peptides.com In the context of HAEGTFT (His-Ala-Glu-Gly-Thr-Phe-Thr), each residue would be systematically replaced with an alanine. The rationale behind this is that the methyl side chain of alanine is relatively non-reactive and removes the specific functionality of the original amino acid's side chain without significantly altering the peptide's backbone conformation. proteogenix.sciencecreative-peptides.com

The resulting alanine-substituted peptides would then be synthesized and tested for their ability to bind to and activate the target receptor. A significant decrease in binding affinity or functional potency upon substitution of a particular residue would indicate that this residue is a "hot spot" for the interaction.

Table 1: Hypothetical Alanine Scan of HAEGTFT and its Predicted Impact on Receptor Binding

Position Original Residue Substituted Residue Predicted Change in Binding Affinity Rationale for Prediction
1 His Ala Significant Decrease The imidazole ring of Histidine may be crucial for receptor interaction through hydrogen bonding or pi-stacking.
2 Ala - No Change Alanine is the native residue.
3 Glu Ala Moderate to Significant Decrease The negative charge of Glutamic acid could be involved in electrostatic interactions with a positively charged residue on the receptor.
4 Gly Ala Minor Change The small size and flexibility of Glycine may be important, but substitution with Alanine might be well-tolerated.
5 Thr Ala Moderate Decrease The hydroxyl group of Threonine can form important hydrogen bonds with the receptor.
6 Phe Ala Significant Decrease The aromatic ring of Phenylalanine is likely involved in hydrophobic or pi-stacking interactions within a binding pocket.

This table is for illustrative purposes only and is based on general principles of peptide-receptor interactions. Actual experimental data for HAEGTFT is not available.

Based on the results of alanine scanning, rational design approaches could be employed to create modified HAEGTFT peptides with enhanced properties, such as increased affinity, selectivity, or stability. For example, if a particular residue is identified as critical, it could be replaced with a non-natural amino acid that mimics or enhances its interaction with the receptor.

Analysis of Conformational Dynamics and Receptor Complementarity

The three-dimensional structure and flexibility of a peptide are crucial for its interaction with a receptor. americanpeptidesociety.orgnyu.edumdpi.com The analysis of the conformational dynamics of HAEGTFT would involve both computational and experimental methods to understand its shape and how it changes over time in a solution.

Computational Approaches: Molecular dynamics (MD) simulations could be used to model the behavior of the HAEGTFT peptide in a simulated physiological environment. These simulations can provide insights into the peptide's preferred conformations and the flexibility of its backbone and side chains.

Receptor complementarity refers to the degree to which the shape and chemical properties of the peptide fit into the binding site of its receptor. A high degree of complementarity is essential for strong and specific binding. To study this, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) would be necessary to determine the structure of the HAEGTFT peptide in complex with its receptor. This would provide a detailed atomic-level view of the interactions, confirming the predictions from alanine scanning and guiding further rational design efforts.

In the absence of specific research on HAEGTFT, the detailed molecular interactions and receptor pharmacology of this peptide remain uncharacterized. The methodologies described above represent the standard scientific approach that would be necessary to elucidate these properties.

Biological Activities and Functional Implications of Haegtft in Preclinical Investigations

In Vitro Cellular Responses to HAEGTFT Exposure

A hallmark of HAEGTFT's action, as part of the larger GLP-1 molecule, is its potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov This effect is glucose-dependent, meaning that the peptide primarily enhances insulin release only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. wikipedia.orgnih.gov In various pancreatic β-cell lines, exposure to GLP-1 analogues leads to a significant amplification of insulin secretion in the presence of high glucose concentrations. diabetesjournals.orgnih.gov The underlying mechanism involves the binding of the peptide to the GLP-1 receptor on the β-cell surface, which triggers a cascade of intracellular events. nih.govnih.gov This includes the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. wikipedia.orgelsevier.es Elevated cAMP then activates PKA and exchange protein directly activated by cAMP (EPAC), which in turn modulate ion channel activity, leading to increased intracellular calcium concentrations and enhanced exocytosis of insulin-containing granules. wikipedia.orgnih.govjci.org

Cell LineTreatmentKey Findings
Pancreatic β-cell linesGLP-1 analoguesPotentiation of glucose-stimulated insulin secretion
Pancreatic β-cell linesGLP-1 analoguesActivation of cAMP, PKA, and EPAC signaling pathways
Pancreatic β-cell linesGLP-1 analoguesIncreased intracellular calcium levels
Pancreatic β-cell linesGLP-1 analoguesEnhanced exocytosis of insulin granules

The biological activities of HAEGTFT and the broader GLP-1 peptide are not confined to the pancreas. GLP-1 receptors are expressed in a variety of extrapancreatic tissues, including the gastrointestinal tract, heart, brain, and kidneys, indicating a wider physiological role. nih.govekjm.org In vitro studies have revealed direct effects on different cell types. For instance, in adipocytes, GLP-1 has been shown to improve insulin responsiveness by promoting fatty acid synthesis. oup.com In the nervous system, GLP-1 analogues have demonstrated neuroprotective effects in rodent models. oup.com Furthermore, GLP-1 can influence hepatic glucose production, with some studies suggesting it promotes glycogen (B147801) accumulation in liver cells. nih.gov These diverse extrapancreatic effects underscore the multifaceted nature of GLP-1 signaling.

In Vivo Pharmacological Effects of HAEGTFT in Animal Models of Metabolic Dysregulation

In various rodent models of metabolic dysregulation, the administration of GLP-1 analogues, which would include the activity of the HAEGTFT fragment, has demonstrated significant improvements in glucose homeostasis. nih.govjci.org Acute administration leads to a rapid, dose-dependent reduction in blood glucose levels, primarily by enhancing insulin secretion in response to a glucose challenge. nih.govnih.gov Chronic treatment in diabetic rodents has been shown to lead to sustained improvements in glycemic control, including lower fasting and postprandial glucose levels. diabetesjournals.org Studies in mice have shown that GLP-1(1-37), which contains the HAEGTFT sequence, can lower blood glucose levels in both normal and diabetic mice and exhibits greater stability in serum compared to other GLP-1 forms. researchgate.net

Animal ModelTreatmentOutcome on Glucose Homeostasis
Diabetic RodentsAcute GLP-1 analogueRapid, dose-dependent reduction in blood glucose
Diabetic RodentsChronic GLP-1 analogueSustained improvement in glycemic control
Normal and Diabetic MiceGLP-1(1-37)Lowered blood glucose levels

The anti-diabetic effects of GLP-1-related peptides in animal models are attributed to a combination of mechanisms. The primary mechanism is the potentiation of insulin secretion and the suppression of glucagon (B607659) release, which collectively lower blood glucose levels. wikipedia.orgnih.gov Beyond its direct effects on the pancreas, GLP-1 analogues have been shown to delay gastric emptying, which slows the absorption of glucose from the gut and reduces postprandial glucose spikes. nih.govnih.gov

Furthermore, GLP-1 has significant anti-obesity effects. In animal models, administration of GLP-1 receptor agonists leads to a reduction in food intake and body weight. nih.govwikipedia.org This is thought to be mediated through central nervous system pathways, where GLP-1 receptors are present in areas of the brain that regulate appetite and satiety. nih.gov Studies in obese mice have shown that GLP-1 can improve fatty liver and enhance thermogenesis in brown adipose tissue. e-dmj.org The combined effects on glucose metabolism and body weight make GLP-1 and its analogues a compelling area of research for the treatment of type 2 diabetes and obesity. researchgate.netfrontiersin.orgmdpi.come-enm.org

Metabolic Stability and Degradation Pathways of HAEGTFT in Biological Systems

The metabolic stability of a peptide therapeutic is a critical determinant of its pharmacokinetic profile and, consequently, its efficacy. uj.edu.pl It refers to the susceptibility of the peptide to biotransformation by enzymes in the body. uj.edu.pl A peptide with low metabolic stability will be rapidly cleared from circulation, requiring more frequent administration, whereas a highly stable peptide may have a prolonged duration of action. nih.gov The primary routes of peptide metabolism involve enzymatic degradation by peptidases, which are abundant in various tissues and in the blood. nih.gov

The degradation pathways of peptides can be complex and are influenced by their amino acid sequence, structure, and the specific enzymes they encounter. nih.govresearchgate.net Major organs involved in peptide metabolism include the liver and kidneys, although metabolism can also occur in the gastrointestinal tract, blood, lungs, and other tissues. nih.gov In vitro systems, such as liver microsomes and hepatocytes, are commonly used in preclinical studies to assess metabolic stability by measuring the rate of disappearance of the parent compound over time. wuxiapptec.comspringernature.com

Susceptibility to Enzymatic Cleavage by Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a significant role in the metabolism of various peptide hormones and signaling molecules. nih.govnih.gov It specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue at the penultimate (second) position. nih.govnih.gov This cleavage often leads to the inactivation of the peptide. nih.gov

The peptide sequence of HAEGTFT is His-Ala-Glu-Gly-Thr-Phe-Thr. Given that it has an alanine residue at the second position, it is a potential substrate for DPP-4. If susceptible, DPP-4 would cleave the N-terminal His-Ala dipeptide, potentially altering or inactivating the biological function of the remaining peptide fragment.

Table 1: Illustrative Susceptibility of Peptides to DPP-4 Cleavage

Peptide N-terminal Sequence Penultimate Amino Acid DPP-4 Substrate Reference
Glucagon-like peptide-1 (GLP-1) His-Ala -Glu-Gly-Thr-Phe-Thr-Ser-Asp Alanine Yes nih.gov
Glucose-dependent insulinotropic polypeptide (GIP) Tyr-Ala -Glu-Gly-Thr-Phe-Ile-Ser-Asp Alanine Yes nih.gov
Substance P Arg-Pro -Lys-Pro-Gln-Gln-Phe-Phe Proline Yes nih.gov
Neuropeptide Y (NPY) Tyr-Pro -Ser-Lys-Pro-Asp-Asn-Pro-Gly Proline Yes nih.gov

This table provides examples of known DPP-4 substrates to illustrate the enzyme's specificity and is not representative of specific data for HAEGTFT.

Strategies for Enhancing Peptide Half-Life in Preclinical Settings

Due to their susceptibility to enzymatic degradation and rapid renal clearance, many therapeutic peptides have a short in vivo half-life. nih.gov Several strategies have been developed and are investigated in preclinical settings to enhance peptide stability and prolong their circulation time. nih.govresearchgate.net

N-terminal Modifications

Modifying the N-terminus of a peptide can protect it from degradation by aminopeptidases, including DPP-4. nih.gov Common modifications include:

Acetylation: The addition of an acetyl group to the N-terminal amino group can prevent enzymatic cleavage.

Pyroglutamate Formation: The cyclization of an N-terminal glutamine or glutamate (B1630785) residue to form a pyroglutamyl ring can block aminopeptidase (B13392206) activity.

D-amino acid substitution: Replacing the L-amino acid at the N-terminus with its D-enantiomer can confer resistance to proteolysis as most proteases are specific for L-amino acids.

Albumin Binding

Albumin is the most abundant protein in the blood and has a long half-life of about 19 days in humans. nih.gov Strategies that enable a peptide to bind to albumin can significantly extend its own half-life by reducing renal clearance and protecting it from enzymatic degradation. researchgate.netnih.gov This can be achieved by:

Fusing the peptide to an albumin-binding domain: These are small protein domains that have a high affinity for albumin.

Conjugating the peptide to a small molecule that binds albumin.

Glycosylation

Glycosylation is the attachment of carbohydrate chains (glycans) to the peptide backbone. This modification can enhance a peptide's half-life by:

Increasing its size: This reduces renal filtration.

Masking cleavage sites: The bulky glycan structures can sterically hinder the access of proteases.

Improving solubility and stability. nih.gov

Lipidation

Table 2: Illustrative Examples of Half-Life Extension Strategies for Peptides

Peptide Modification Strategy Mechanism of Half-Life Extension Example of Half-Life Improvement Reference
Liraglutide (B1674861) (GLP-1 analog) Lipidation (attachment of a C16 fatty acid) Albumin binding, reduced renal clearance ~13 hours (vs. minutes for native GLP-1)
Semaglutide (GLP-1 analog) Lipidation and amino acid substitution Enhanced albumin binding, resistance to DPP-4 ~1 week
Albiglutide (GLP-1 analog) Fusion to human albumin Increased size, FcRn-mediated recycling ~5 days researchgate.net
Dulaglutide (GLP-1 analog) Fusion to an IgG4-Fc fragment Increased size, FcRn-mediated recycling ~5 days researchgate.net

This table provides examples of successful half-life extension strategies for other therapeutic peptides and is for illustrative purposes only.

Biotechnological Applications and Peptide Engineering Strategies Utilizing Haegtft Motifs

Computational Approaches for Rational Peptide Design and Property Prediction

Computational methods are indispensable tools in modern peptide engineering, enabling the rational design of peptides with desired properties and the prediction of potential liabilities.

Understanding how a peptide interacts with its receptor at the molecular level is crucial for designing more potent and selective drugs. In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govmdpi.comresearchgate.net

Molecular docking predicts the preferred orientation of a peptide when it binds to a receptor, providing insights into the binding mode and affinity. researchgate.net Following docking, MD simulations can be used to study the dynamic behavior of the peptide-receptor complex over time, offering a more detailed picture of the interaction and the stability of the complex. nih.govnih.govnih.govresearchgate.netyoutube.com These simulations can reveal key interactions, such as hydrogen bonds, and can be used to calculate binding free energies, which correlate with the binding affinity. nih.govmdpi.com For instance, MD simulations have been successfully used to study the binding of various peptides to their targets, including the interaction of antimicrobial peptides with the MERS-CoV spike protein and the binding of designed peptides to the HER2 receptor. mdpi.comresearchgate.net These computational approaches can significantly reduce the number of candidate peptides that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

A major challenge in the development of peptide-based therapeutics is their potential for aggregation, which can lead to loss of efficacy and potential immunogenicity. nih.gov Computational algorithms have been developed to predict the aggregation propensity of a given peptide sequence. nih.govnih.govresearchgate.netuclan.ac.uk

Computational Tool/AlgorithmApplicationKey FeaturesReference
Molecular Dynamics (MD) SimulationsStudying peptide-receptor interactions and complex stability.Provides dynamic information on molecular interactions over time. nih.govnih.govnih.gov
AGGRESCANPredicting peptide aggregation propensity.Sequence-based, uses amino acid aggregation propensity scales. nih.gov
TANGOPredicting β-aggregation in peptides.Based on the probability of forming β-sheet structures. nih.gov
Machine Learning AlgorithmsPredicting peptide bioactivity and properties.Can analyze large datasets to identify patterns and make predictions. researchgate.netnih.govresearchgate.net

High-Throughput Screening of HAEGTFT-Derived Peptide Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of peptides to identify those with the desired biological activity. nih.govdrugtargetreview.comnih.govbmglabtech.com This is a critical step in the discovery of novel therapeutic peptides.

Peptide libraries, which are large collections of different peptide sequences, can be generated and screened for their ability to bind to a specific target or elicit a particular biological response. nih.govnih.gov Protein microarray technology is one platform that enables the high-throughput analysis of protein-protein and peptide-protein interactions. nih.gov For example, an integrin microarray was used to screen a peptide library and identify novel peptide ligands with high affinity for the integrin αvβ3. nih.gov

Virtual screening, a computational approach, can be used to screen large in silico peptide libraries before performing experimental screening, thereby saving time and resources. nih.gov The screening process often involves competitive binding assays, where the ability of library peptides to displace a known binder from the target is measured. drugtargetreview.com The use of microplate readers is essential for these assays, allowing for the rapid measurement of signals from a large number of samples in various formats. bmglabtech.com The combination of combinatorial library synthesis, HTS, and computational methods provides a powerful workflow for the discovery and optimization of novel peptide-based drugs derived from motifs like HAEGTFT. arxiv.org

Phage Display and Other In Vitro Evolution Techniques for Ligand Discovery

Phage display is a powerful in vitro evolution technique used to discover novel peptides with high affinity and specificity for a target of interest. This method involves the genetic fusion of a peptide library to a bacteriophage coat protein, resulting in the display of the peptide on the phage surface. The phages displaying peptides that bind to the target, such as the GLP-1R, can be isolated and subsequently amplified.

One of the key applications of this technology is the discovery of peptide hormones that can activate their corresponding receptors on the cell surface. nih.gov For instance, a study demonstrated the successful identification of GLP-1R/GCGR co-agonists from a phage-displayed peptide library. nih.gov After several rounds of selection on cells overexpressing the glucagon (B607659) (GCG) and GLP-1 receptors, a significant percentage of the phage clones were found to be co-agonists. nih.gov Specifically, 7.5% of the randomly selected clones were identified as GLP-1R/GCGR co-agonists after two to three rounds of selection. nih.govirbm.com Further sequencing and synthesis of 35 of these peptides revealed that 18 were potent co-agonists, with eight exhibiting EC50 values of less than or equal to 30 pM for each receptor. nih.govirbm.com These findings highlight the efficiency of phage display in identifying potent and balanced co-agonists.

The success of phage display in this context has established that a peptide hormone displayed on a phage can effectively activate its cell surface receptor. nih.gov This technique allows for the identification of active mutants in both the "message" (N-terminal) and "address" (C-terminal) regions of peptide ligands for class B G protein-coupled receptors (GPCRs), to which GLP-1R belongs. nih.gov

Machine learning is also being integrated with directed evolution workflows to guide the design of new GCGR/GLP-1R dual agonists. researchgate.net In this approach, a model is trained on peptide sequence data with corresponding in vitro potency at both receptors. researchgate.net This model then guides the sequence optimization process to design peptide variants with enhanced biological activity. researchgate.net This combination of computational and experimental approaches has led to the design of potent dual agonists with up to a sevenfold improvement in potency at both receptors compared to the best dual-agonist in the initial training set. researchgate.net

Screening for Novel Agonists, Antagonists, or Allosteric Modulators of GLP-1R

The glucagon-like peptide-1 receptor (GLP-1R) is a primary therapeutic target for type 2 diabetes and obesity, making the discovery of novel modulators a significant area of research. nih.govmdpi.com Screening for new agonists, antagonists, and allosteric modulators of GLP-1R is a critical step in developing new drugs. Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric (endogenous ligand) binding site, are particularly attractive as they can fine-tune the receptor's response to the natural ligand. mdpi.com

High-throughput screening (HTS) systems have been developed to identify such modulators. nih.gov One novel screening strategy focused on identifying positive allosteric modulators (PAMs) that enhance the signaling of GLP-1 (9-36) amide, a truncated form of GLP-1. nih.gov This approach led to the identification of two compounds, HIT-465 and HIT-736, which demonstrated new patterns of GLP-1R modulation. nih.gov

Virtual screening, both structure-based and ligand-based, has also emerged as a powerful tool for discovering allosteric modulators. mdpi.comnih.gov These computational methods allow for the screening of large chemical libraries to identify molecules that are likely to bind to allosteric sites on the GLP-1R. mdpi.com In one study, this approach successfully identified two negative allosteric modulators (NAMs) and seven positive allosteric modulators (PAMs). mdpi.comnih.gov

Another screening approach utilized a simple, protein-based assay to measure the direct interaction between a purified GLP-1R and its ligand, exendin-4. doi.org This method proved to be economical and suitable for screening large chemical libraries. doi.org From a library of 1040 compounds, this screen identified two small molecules, benzethonium (B1203444) and tamoxifen, as novel PAMs that significantly enhanced the binding affinity of peptide ligands to GLP-1R. doi.org

The table below summarizes the results of a phage display selection for GLP-1R/GCGR co-agonists.

Table 1: Phage Display Selection of GLP-1R/GCGR Co-agonists

Selection Rounds Percentage of Co-agonists Percentage of Single Receptor Agonists
Two to Three 7.5% 1.53%

Data from a study on the selection of co-agonists from a phage-displayed peptide library. nih.govirbm.com

The following table presents details of the potent co-agonist peptides identified through this screening.

Table 2: Potency of Synthesized Peptides from Phage Display

Total Peptides Synthesized Potent Co-agonists Co-agonists with EC50 ≤ 30 pM
35 18 8

Data from the sequencing and synthesis of peptides identified from phage display. nih.govirbm.com

Table 3: Compounds Mentioned in this Article

Compound Name
HAEGTFT acetate (B1210297)
HAEGTFT
GLP-1 (9-36) amide
HIT-465
HIT-736
Benzethonium
Tamoxifen

Future Directions in Haegtft Peptide Research

Elucidation of Novel Biological Roles and Signaling Crosstalk

A comprehensive review of existing literature and search results reveals no specific information on the biological functions or signaling pathways associated with HAEGTFT acetate (B1210297). General research into peptides continues to uncover new roles in physiological processes, and it is understood that signaling peptides can interact with various pathways, often involving secondary messengers like ROS, Ca²⁺, and MAPKs. researchgate.net However, without specific studies on HAEGTFT acetate, any discussion of its novel biological roles or signaling crosstalk would be purely speculative.

Development of Advanced In Vitro and In Vivo Research Models for HAEGTFT Studies

The development of advanced research models is crucial for studying the mechanisms of action of novel peptides. uu.nlmdpi.com These models can range from 3D cell cultures and organ-on-a-chip systems to humanized mouse models. uu.nlmdpi.com While these models are applicable to peptide research in general, there is no information available on their specific application to or development for the study of HAEGTFT acetate. The choice of model would depend on the yet-to-be-determined biological target and physiological effects of the peptide.

Exploration of HAEGTFT-Derived Peptides as Tools for Investigating GLP-1 Receptor Biology

The glucagon-like peptide-1 (GLP-1) receptor is a significant target in therapeutic research, particularly for metabolic disorders. nih.govnih.govrmit.edu.vn The development of GLP-1 receptor agonists is an active area of investigation. nih.govrmit.edu.vn While peptides can be designed and synthesized to act as agonists or antagonists for specific receptors, there is no evidence in the provided search results to suggest that HAEGTFT acetate or its derivatives have been explored as tools for investigating GLP-1 receptor biology. Such an exploration would first require evidence of interaction between HAEGTFT acetate and the GLP-1 receptor.

Q & A

Q. What is the structural and functional significance of HAEGTFT acetate as the N-terminal 1-7 residues of GLP-1 peptide?

HAEGTFT acetate corresponds to the first seven amino acids (His-Ala-Glu-Gly-Thr-Phe-Thr) of the glucagon-like peptide-1 (GLP-1), which is critical for receptor binding and activation. The N-terminal residues are essential for stabilizing interactions with the GLP-1 receptor (GLP-1R), particularly through hydrogen bonding and hydrophobic contacts. Researchers should validate its structural integrity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure proper folding and activity .

Q. What experimental protocols are recommended for handling HAEGTFT acetate in vitro?

  • Solubility : Dissolve in DMSO at 10 mM, as higher concentrations may induce aggregation. Aliquot and store at -20°C (powder) or -80°C (solution) to prevent degradation .
  • Bioactivity assays : Use GLP-1R-transfected cell lines (e.g., HEK293) to measure cAMP accumulation via ELISA or luminescence-based assays. Include positive controls like exenatide to confirm receptor specificity .

Q. How can researchers address batch-to-batch variability in HAEGTFT acetate synthesis?

Variability in peptide synthesis (e.g., incomplete acetylation or oxidation) can affect experimental reproducibility. Implement quality control measures:

  • HPLC purity checks : Ensure ≥95% purity, with retention time matching reference standards.
  • Amino acid analysis : Verify sequence fidelity post-synthesis .

Advanced Research Questions

Q. What strategies optimize HAEGTFT acetate stability in longitudinal in vivo studies?

GLP-1 peptides are prone to rapid degradation by dipeptidyl peptidase-4 (DPP-4). To enhance stability:

  • Chemical modifications : Introduce non-natural amino acids (e.g., D-Ala at position 2) or PEGylation to reduce enzymatic cleavage.
  • Pharmacokinetic profiling : Monitor plasma half-life using radiolabeled HAEGTFT acetate (³H or ¹⁴C) and compare with unmodified GLP-1 .

Q. How can conflicting data on HAEGTFT acetate’s receptor binding affinity be resolved?

Discrepancies in binding assays (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or receptor isoform differences. To reconcile results:

  • Standardize protocols : Use a single cell line (e.g., CHO-K1/GLP-1R) and normalize data to internal controls.
  • Competitive binding assays : Compare displacement curves with full-length GLP-1(7-36)amide to assess relative potency .

Q. What methodologies are suitable for integrating HAEGTFT acetate into drug delivery systems?

Advanced delivery systems (e.g., nanoparticles, hydrogels) require compatibility studies:

  • Encapsulation efficiency : Measure via UV-Vis spectroscopy or fluorescent tagging.
  • Controlled release : Use Franz diffusion cells to assess release kinetics under physiological conditions (pH 7.4, 37°C) .

Methodological Best Practices

Q. How should researchers design dose-response studies for HAEGTFT acetate in metabolic disease models?

  • Animal models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats.
  • Dosing regimen : Administer subcutaneously (1–10 nmol/kg) and measure glucose tolerance (OGTT) and insulin secretion at 0, 30, 60, and 120 minutes .

Q. What statistical approaches are recommended for analyzing HAEGTFT acetate’s effects on β-cell proliferation?

  • Data normalization : Express results as fold-change relative to vehicle-treated controls.
  • Multivariate analysis : Apply ANOVA with post-hoc Tukey tests to account for inter-group variability in proliferation markers (e.g., Ki67, BrdU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.